

Application Notes and Protocols: Beta-Guaiene

(CAS: 88-84-6)

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Compound of Interest

Compound Name: *beta*-Guaiene

Cat. No.: B213039

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Application Notes

Introduction

Beta-Guaiene is a bicyclic sesquiterpenoid, a natural organic compound found in the essential oils of various plants, including guaiac wood (*Bulnesia sarmientoi*), patchouli (*Pogostemon cablin*), and others.^{[1][2]} It is recognized for its characteristic aroma and is utilized as both a flavoring and fragrance agent in the food, beverage, and cosmetic industries.^{[1][3]} Its sensory profile is described as having sweet, woody, dry, spicy, and powdery notes.^[4] This document provides detailed information on its properties, regulatory status, and applications, along with standardized protocols for its analysis and evaluation.

Regulatory Status and Safety

Beta-Guaiene, under the general name "Guaiene," is approved for use as a flavoring agent in the United States by the Food and Drug Administration (FDA) under 21 CFR 172.515.^{[3][5]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated guaiene in 2004 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".^[3] In fragrance applications, it is listed on the International Fragrance Association (IFRA) Transparency List.^[3] While generally regarded as safe for its intended use, pure **beta-Guaiene** is classified as a skin and eye irritant and may cause an allergic skin reaction.^{[6][7]}

Applications

- Fragrance: Used to impart earthy, woody, and spicy notes to perfumes, cosmetics, and personal care products.[\[1\]](#) Recommended usage levels are up to 2.0% in the final fragrance concentrate.[\[8\]](#)
- Flavor: Incorporated into a wide range of food and beverage products to provide a delicate, woody flavor.[\[5\]](#) Approved uses include non-alcoholic and alcoholic beverages, bakery products, confectionery, and ready-to-eat savories.[\[8\]](#)

Data Presentation

Physicochemical Properties

This table summarizes the key physical and chemical properties of **beta-Guaiene**.

Property	Value	Reference(s)
CAS Number	88-84-6	[2]
Molecular Formula	$C_{15}H_{24}$	[2]
Molecular Weight	204.35 g/mol	[3]
Appearance	Colorless to pale yellow oily liquid	[4]
Odor Profile	Sweet, woody, dry, spicy, powdery	[4]
Boiling Point	277.9 °C (estimated)	[4]
Specific Gravity	0.912 - 0.918 @ 25 °C	[8]
Refractive Index	1.503 - 1.509 @ 20 °C	[8]
Solubility	Insoluble in water; Soluble in oils and ethanol	[3]
LogP (Octanol/Water)	4.1 (Computed)	[3]
Flash Point	110 °C (230 °F)	[8]

Recommended Usage Levels in Food and Beverages

The following table details the typical and maximum recommended usage levels for guaiene as a flavoring agent in parts per million (ppm).

Food/Beverage Category	Typical Use (ppm)	Maximum Use (ppm)	Reference(s)
Non-alcoholic beverages	5.0	25.0	[8]
Alcoholic beverages	10.0	50.0	[8]
Dairy products, excluding beverages	5.0	25.0	[8]
Edible ices, sherbet, sorbet	10.0	50.0	[8]
Confectionery	10.0	50.0	[8]
Bakery wares	10.0	50.0	[8]
Meat and meat products	2.0	10.0	[8]
Soups, sauces, salads	5.0	25.0	[8]
Ready-to-eat savories	20.0	100.0	[8]

Experimental Protocols

Protocol 1: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **beta-Guaiene** in essential oils or fragrance/flavor concentrates.

3.1.1 Objective: To identify and quantify **beta-Guaiene** in a complex volatile matrix.

3.1.2 Materials and Equipment:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, 60 m x 0.25 mm i.d., 0.25 μ m film thickness).[9]
- Helium (carrier gas)
- Autosampler vials with inserts
- Microsyringe
- **Beta-Guaiene** analytical standard (>95% purity)
- Solvent (e.g., Chloroform, Hexane, or Ethanol)
- Internal Standard (IS) (e.g., para-xylene, tetradecane)

3.1.3 Sample Preparation:

- Prepare a stock solution of the **Beta-Guaiene** standard at 1 mg/mL in the chosen solvent.
- Create a series of calibration standards by serially diluting the stock solution.
- Prepare a stock solution of the Internal Standard (e.g., 10 mg/mL of para-xylene in chloroform).[10]
- Accurately weigh the sample (e.g., essential oil) and dilute it with the solvent to a final concentration within the calibration range. For a 1:100 dilution, add 10 μ L of the sample to 990 μ L of solvent.
- Spike both the calibration standards and the diluted sample with a fixed amount of the Internal Standard solution.

3.1.4 GC-MS Parameters:

- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C

- Injection Mode: Split (e.g., 50:1 ratio)
- Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: Increase to 130 °C at 10 °C/min.
 - Ramp 2: Increase to 290 °C at 30 °C/min, hold for 10 minutes.[10]
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **beta-Guaiene** are m/z 161 (base peak), 105, and 204 (molecular ion).[3]

3.1.5 Data Analysis:

- Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The spectrum should match the reference spectrum from a library (e.g., NIST).[11]
- Quantification: Generate a calibration curve by plotting the ratio of the peak area of **beta-Guaiene** to the peak area of the Internal Standard against the concentration of the calibration standards. Calculate the concentration of **beta-Guaiene** in the sample using the regression equation from the curve.

Protocol 2: Sensory Evaluation using the Triangle Test (ISO 4120)

This protocol determines if a perceptible sensory difference exists between two samples, for example, a product with and without added **beta-Guaiene**.[12][13]

3.2.1 Objective: To determine if the addition of **beta-Guaiene** at a specific concentration creates a perceivable difference in aroma or flavor.

3.2.2 Materials and Equipment:

- Panel of 8-12 trained sensory assessors.[[14](#)]
- Two product samples: a control (A) and a test sample (B) containing **beta-Guaiene**.
- Identical presentation vessels (e.g., glass snifters for aroma, tasting cups for flavor), coded with random 3-digit numbers.[[13](#)]
- A sensory evaluation booth or a quiet, odor-free room.[[13](#)]
- Palate cleansers (e.g., unsalted crackers, room temperature water).[[15](#)]
- Ballots for recording results.

3.2.3 Procedure:

- Prepare the control sample (A) and the test sample (B) with the desired concentration of **beta-Guaiene**. Ensure they are at the same temperature.[[13](#)]
- For each assessor, present a set of three coded samples (a triad). The triad will consist of two identical samples and one different sample.[[16](#)]
- There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. Randomize these orders across all assessors to avoid bias.[[13](#)]
- Instruct the assessors to evaluate the samples from left to right.[[13](#)]
- The assessor's task is to identify which of the three samples is different from the other two (a forced-choice procedure).[[17](#)]
- Provide water and unsalted crackers for palate cleansing between triads.[[15](#)]

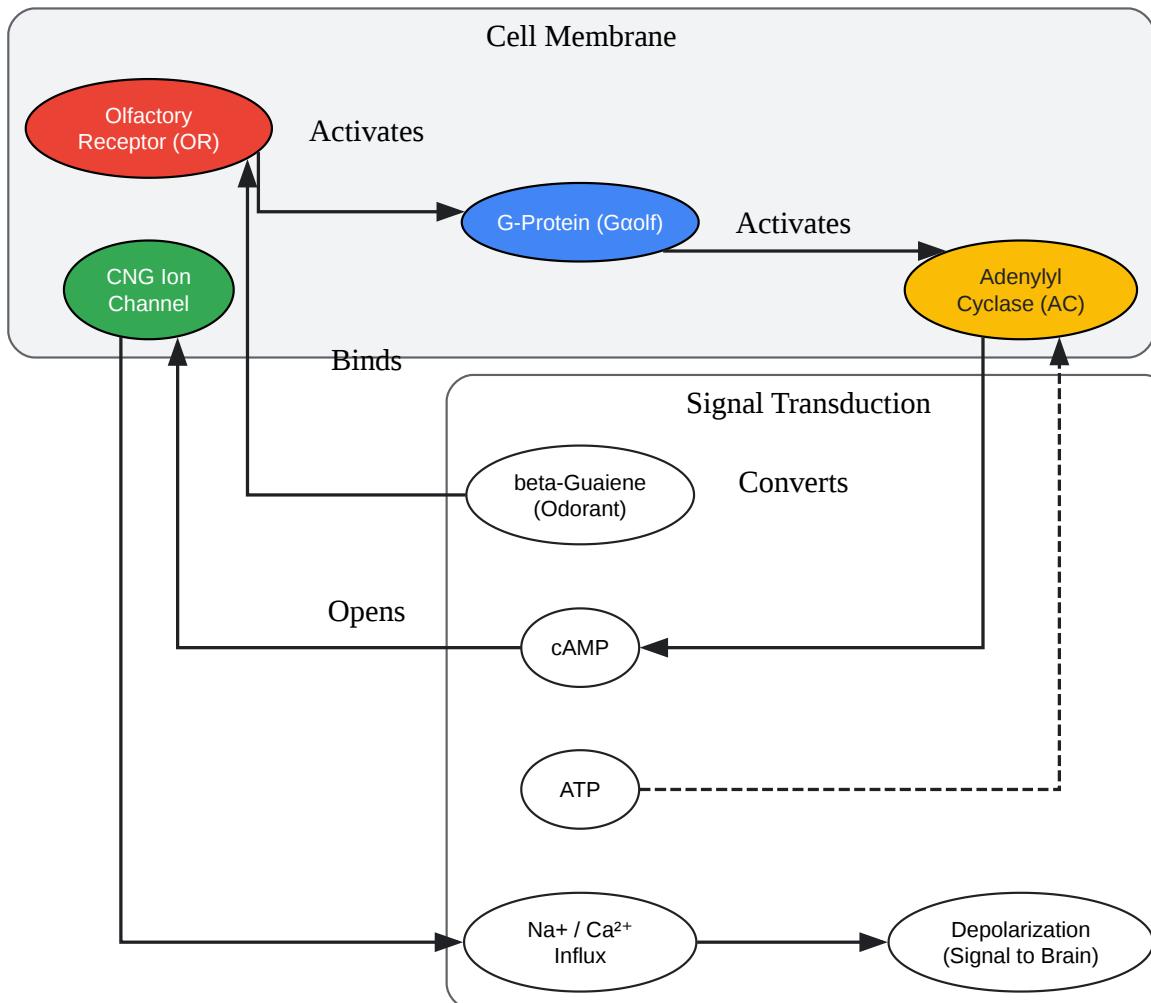
3.2.4 Data Analysis:

- Count the total number of assessments and the number of correct identifications.
- Use a statistical table for the triangle test (or a binomial distribution calculation) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., $\alpha = 0.05$).
- If the number of correct identifications is greater than or equal to the critical value from the table, the conclusion is that a perceptible difference exists between the samples.[12]

Visualizations

Olfactory Signaling Pathway for Beta-Guaiene

The detection of odorants like **beta-Guaiene** begins when the molecule binds to an Olfactory Receptor (OR) on the surface of an olfactory sensory neuron. This event triggers a G-protein-mediated signaling cascade, converting the chemical signal into an electrical signal that is sent to the brain.[18][19][20]

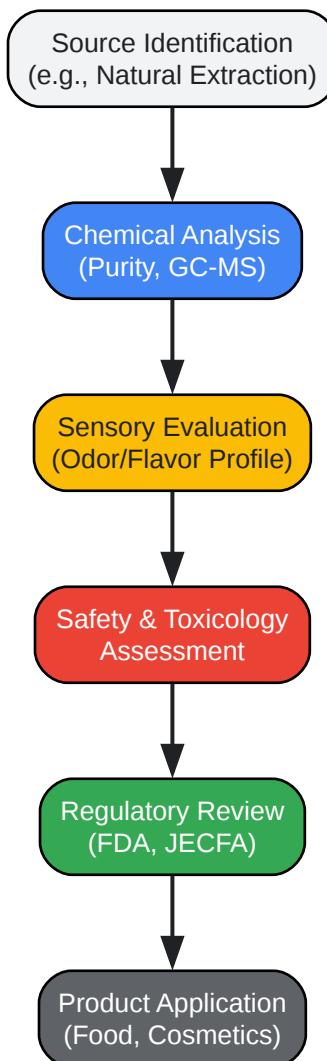


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Diagram of the olfactory signal transduction cascade initiated by **beta-Guaiene**.

Experimental Workflow: Flavor/Fragrance Agent Evaluation

This diagram illustrates the typical workflow for evaluating a new compound, such as **beta-Guaiene**, for its potential as a flavoring or fragrance agent.

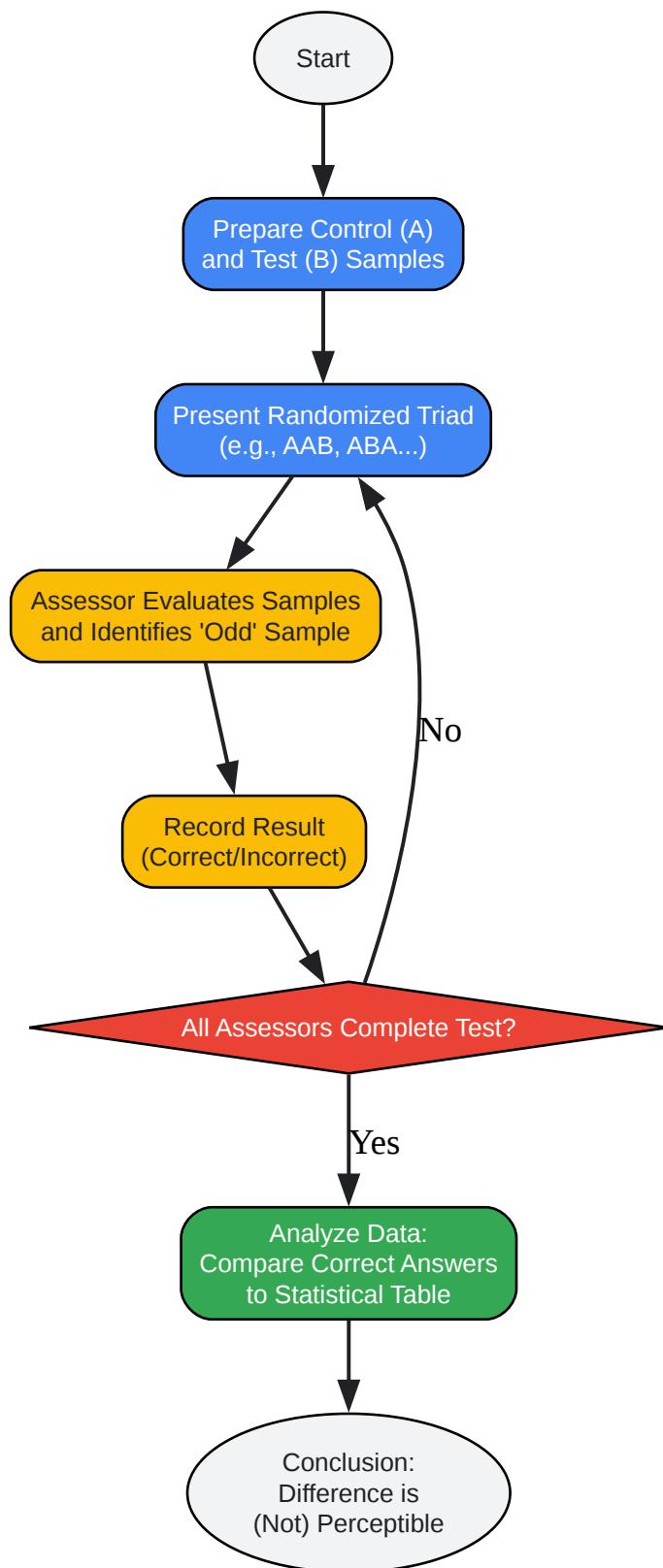


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Workflow for the evaluation of **beta-Guaiene** as a flavor or fragrance ingredient.

Protocol Flowchart: Triangle Test

This diagram outlines the procedural steps for conducting a sensory triangle test as described in Protocol 2.



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Procedural flowchart for the ISO 4120 Triangle Test.

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